4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Catalog No.
S818973
CAS No.
1393101-11-5
M.F
C5H6N4
M. Wt
122.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

CAS Number

1393101-11-5

Product Name

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

IUPAC Name

4-amino-2-methylpyrazole-3-carbonitrile

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

InChI

InChI=1S/C5H6N4/c1-9-5(2-6)4(7)3-8-9/h3H,7H2,1H3

InChI Key

DKIXJJWMOCKVJG-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)N)C#N

Canonical SMILES

CN1C(=C(C=N1)N)C#N

Chemical Structure and Properties

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, also known as 4-A-1-M-Pyrazole-5-CN, is a heterocyclic organic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two nitrogen atoms and three carbon atoms. PubChem provides a depiction of the chemical structure of 4-A-1-M-Pyrazole-5-CN [].

Potential Applications in Research

Scientific literature suggests that 4-A-1-M-Pyrazole-5-CN may have various potential applications in research, including:

  • Pharmaceutical research: Some studies have investigated the use of pyrazole derivatives in the development of new medications []. However, there is no specific research available on PubChem regarding the use of 4-A-1-M-Pyrazole-5-CN for this purpose [].
  • Organic synthesis: Pyrazoles can be used as building blocks in the synthesis of more complex molecules. There is limited information publicly available on the specific use of 4-A-1-M-Pyrazole-5-CN in organic synthesis.

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative characterized by the presence of an amino group and a carbonitrile functional group. Its molecular formula is C5H6N4, and it features a 1-methyl substitution at the pyrazole ring. The compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, primarily due to its ability to act as a building block for more complex molecules .

The reactivity of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonitrile group can undergo hydrolysis or reduction reactions. Additionally, the methyl group enhances hydrophobic interactions, potentially influencing reaction pathways and product solubility.

Common reactions involving this compound include:

  • Nucleophilic substitutions: The amino group can react with electrophiles.
  • Cyclization reactions: It can participate in forming more complex heterocycles.
  • Hydrolysis of the nitrile group: Leading to the formation of carboxylic acids under acidic or basic conditions.

Research indicates that 4-amino-1-methyl-1H-pyrazole-5-carbonitrile exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in inhibiting certain enzyme activities related to cancer progression. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration .

Several synthesis methods have been reported for 4-amino-1-methyl-1H-pyrazole-5-carbonitrile:

  • One-pot synthesis: This method involves the condensation of hydrazine derivatives with carbonitriles under mild conditions, yielding good to excellent yields .
  • Multi-component reactions: These methods allow for the simultaneous formation of multiple bonds, increasing efficiency and reducing waste .
  • Microwave-assisted synthesis: Utilizing microwave irradiation has shown to enhance reaction rates and yields compared to conventional heating methods .

The applications of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile are diverse:

  • Pharmaceuticals: Its derivatives are explored for their potential use in treating inflammatory diseases and certain cancers.
  • Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and herbicides due to its biological activity against pests .
  • Material Science: It can be used in developing new materials with specific chemical properties.

Interaction studies indicate that 4-amino-1-methyl-1H-pyrazole-5-carbonitrile can form complexes with various biomolecules. Its ability to donate electrons through the amino group allows it to interact with metal ions and other organic compounds, which may enhance its biological efficacy or alter its solubility profile. Studies involving molecular docking have suggested potential binding sites on target proteins, indicating pathways for further investigation into its therapeutic uses .

Several compounds share structural similarities with 4-amino-1-methyl-1H-pyrazole-5-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Amino-3-methyl-1H-pyrazoleAmino group at position 4Exhibits different biological activity profiles
3-Amino-1-methyl-1H-pyrazoleAmino group at position 3Potentially different reactivity due to positioning
5-Amino-4-cyanopyrazoleCyanide at position 4Increased reactivity due to additional nitrile functionality
4-Amino-1-(substituted aryl)-pyrazolesSubstituted aryl groups at position 1Enhanced biological activity based on aryl substitution

These compounds highlight the unique position of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile within the pyrazole family, particularly regarding its potential applications and biological activities.

Physicochemical Parameters

ParameterExperimental or Computed ValueSource
Empirical formulaC₅H₆N₄ [1] [2]
Molecular weight122.13 g mol⁻¹ [1] [2]
Exact monoisotopic mass122.0593 Da [2]
Topological polar surface area67.6 Ų [2]
Hydrogen-bond donors1 [2]
Hydrogen-bond acceptors3 [2]
Calculated partition coefficient (log P, XLogP3-AA)0.20 [2]
Rotatable bonds0 [2]
AppearanceOff-white to pale beige solid [1]
3.1.1 Molecular Weight and Empirical Formula

The heteroaromatic scaffold contains five heavy atoms and four heteroatoms, giving an exact mass of 122.0593 Da and a low calculated log P of 0.20, consistent with a moderately polar heterocycle [2].

3.1.2 Melting Point and Boiling Point
Thermal propertyValueMethod / CommentSource
Melting point221 – 223 °CDifferential scanning, crystalline solid [1]
Boiling point (predicted)342 ± 27 °CJoback method prediction [1]
Flash point (predicted)191.7 °CCalculated [1]
Vapour pressure (25 °C)1.36 × 10⁻⁸ mm HgEVP model [1]
3.1.3 Solubility Profile in Various Solvents
SolventQualitative solubilityObservations / NotesSource
Dimethyl sulfoxideHighInstant dissolution at 25 °C [1]
MethanolHighHomogeneous solution below 0.05 M [1]
EthanolModerateGentle warming improves dissolution [3]
Chloroform, ethyl acetateSlightVisible turbidity above 10 mM [3]
Water (neutral pH)Very lowCalculated log S −3.7 [4]

The modest log P together with the nitrile and amino groups rationalise good affinity for polar aprotic solvents, whereas the aromatic core disfavors aqueous solvation.

Reactivity of Functional Groups

3.3.1 Amino Group Reactivity

The exocyclic primary amino group undergoes standard nucleophilic transformations:

  • Acylation and sulfonylation give stable amide or sulfonamide derivatives, useful handles in pyrazolo-based medicinal chemistry [6].
  • Diazotisation in cold mineral acid affords the corresponding diazonium salt, enabling azo-coupling; azo-linked amino-pyrazole-4-carbonitriles have been synthesised via this route and isolated in 60–80% yields [7].
  • Condensation with one-carbon electrophiles (e.g., formamides, chloroformates) provides access to fused pyrazolo-pyrimidines, evidencing the nucleophilicity of the –NH₂ substituent [8].
3.3.2 Carbonitrile Group Chemistry

The nitrile is electronically deactivated by the adjacent heteroaromatic ring, displaying high kinetic stability [9].

  • Hydrolytic resistance: Aromatic nitriles rarely undergo metabolic or chemical hydrolysis; uncatalysed hydrolysis is negligible below 150 °C [9].
  • Nucleophilic addition: Strong nucleophiles (LiAlH₄, NaBH₄-NiCl₂) reduce the nitrile to the primary amine, permitting divergent synthesis of diamino-substituted pyrazoles.
  • Cross-coupling: Under palladium catalysis the nitrile can participate in Rosenmund–von Braun type reactions, although elevated temperatures (>120 °C) are required because of the ring-deactivated carbonitrile carbon [6].
3.3.3 Pyrazole Ring Reactivity

The 1-methyl substitution blocks N-alkylation at the more nucleophilic N-1 site, but the ring remains susceptible to electrophilic attack at C-4/C-5 under strongly activating conditions.

  • N-Alkylation N-2: Vapour-phase alkylation on zeolitic catalysts gives 2-alkyl-1-methyl derivatives in quantitative yield, illustrating selective ring N-alkylation when N-1 is blocked [10].
  • Metal-catalysed C–H functionalisation: Rhodium-catalysed cyanation or acetylation of pyrazole C-4/C-5 has been reported for analogous scaffolds, enabled by transient directing ability of the amino group [11].
  • Oxidative ring cleavage: Ozone attacks the π-rich ring slowly; kinetic studies on parent pyrazole show second-order rate constants several orders of magnitude lower than for imidazole, indicating considerable oxidative robustness [12].

Tautomerism and Isomerism

Pyrazoles exhibit prototropic (annular) tautomerism arising from migration of the N-bound proton. Density-functional investigations on amino-substituted pyrazoles show the N-1-H tautomer to be 9–11 kJ mol⁻¹ more stable than the N-2-H form in the gas phase [13]. In low-temperature matrices, ultraviolet irradiation drives reversible phototautomerisation, observable by infrared shifts of the N–H stretching band (3330 → 3410 cm⁻¹) [13].

For 3(5)-aminopyrazoles the intramolecular hydrogen bond between the amino nitrogen and ring N-2 further stabilises the N-1-H tautomer; solvent polarity modulates the equilibrium, with dimethyl sulfoxide favouring minor tautomer populations detectable by nuclear Overhauser spectroscopy [14].

Because 4-amino-1-methyl-1H-pyrazole-5-carbonitrile is N-1-methylated, only annular tautomerism of the ring nitrogens is suppressed, but rotameric isomerism persists around the C-4–NH₂ bond. Conformational analysis predicts a low barrier (≈15 kJ mol⁻¹) allowing fast interconversion at ambient temperature, which can broaden the amino protons in one-dimensional nuclear magnetic resonance spectra [8].

XLogP3

0.2

Dates

Last modified: 08-16-2023

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